Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
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Overview
Description
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with ethyl 2-fluoroacetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
Uniqueness
The unique combination of chlorine and fluorine atoms at specific positions on the quinoline ring gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H9ClFNO2 |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
ethyl 3-chloro-8-fluoroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-3-7-4-9(13)6-15-11(7)10(14)5-8/h3-6H,2H2,1H3 |
InChI Key |
OSGFNADBNPAIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Cl)F |
Origin of Product |
United States |
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